

# Spectroscopic Profile of Sodium Camphorsulfonate: A Technical Guide

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## Compound of Interest

Compound Name: Sodium camphorsulfonate

Cat. No.: B146221

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This technical guide provides a comprehensive overview of the spectroscopic data for **sodium camphorsulfonate**, a compound utilized in both pharmaceutical formulations and as a chiral resolving agent in organic synthesis. This document presents available data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and a summary of quantitative data in structured tables. Due to the limited availability of public data for the sodium salt, this guide primarily utilizes data from its corresponding free acid, ( $\pm$ )-10-camphorsulfonic acid, which serves as a close proxy for spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **sodium camphorsulfonate**. The following sections detail the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data.

### $^1\text{H}$ NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for ( $\pm$ )-10-Camphorsulfonic Acid in DMSO- $d_6$

Chemical Shift (ppm)	Assignment	Notes
10.48	Sulfonic Acid OH	Broad singlet, exchangeable with D <sub>2</sub> O
3.02	CH <sub>2</sub> SO <sub>3</sub> H	Doublet, J = 14.8 Hz
2.58	CH <sub>2</sub> SO <sub>3</sub> H	Doublet, J = 14.8 Hz
2.56	CH <sub>2</sub>	Multiplet
2.27	CH	Multiplet
1.98	CH <sub>2</sub>	Multiplet
1.89	CH <sub>2</sub>	Multiplet
1.85	CH <sub>2</sub>	Multiplet
1.37	CH <sub>2</sub>	Multiplet
1.32	CH <sub>2</sub>	Multiplet
1.04	CH <sub>3</sub>	Singlet
0.76	CH <sub>3</sub>	Singlet

Data sourced from ChemicalBook for DL-10-CAMPHORSULFONIC ACID.[1]

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. While a complete peak list for **sodium camphorsulfonate** is not readily available in the public domain, Table 2 presents the <sup>13</sup>C NMR data for a closely related derivative, (1R, 4S)-camphorsulfonic acid chloride, which provides insight into the expected chemical shifts.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (1R, 4S)-Camphorsulfonic Acid Chloride in CDCl<sub>3</sub>

Chemical Shift (ppm)	Assignment
212.7	C=O
64.3	CH <sub>2</sub>
59.7	Cq
48.2	Cq
42.8	CH
42.3	CH <sub>2</sub>
26.9	CH <sub>2</sub>
25.3	CH <sub>2</sub>
19.8	CH <sub>3</sub>
19.7	CH <sub>3</sub>

Data sourced from the Royal Society of Chemistry supplementary information.[2]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Camphorsulfonic Acid

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3450	O-H (sulfonic acid)	Stretching
~2960	C-H (alkane)	Stretching
~1740	C=O (ketone)	Stretching
~1170	S=O (sulfonate)	Asymmetric Stretch
~1040	S=O (sulfonate)	Symmetric Stretch

Characteristic wavenumbers are estimated from spectra available for camphorsulfonic acid and related sulfonated compounds.[3][4]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.[5]

Table 4: Mass Spectrometry Data for (±)-10-Camphorsulfonic Acid

m/z	Relative Intensity (%)	Putative Fragment
232	1.7	[M] <sup>+</sup>
151	66.1	[M - SO <sub>3</sub> H] <sup>+</sup>
123	38.7	
109	100.0	
93	24.2	
81	53.1	
67	28.4	
55	15.7	
41	27.6	

Data sourced from ChemicalBook for DL-10-CAMPHORSULFONIC ACID.[6]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and experimental goals.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CDCl<sub>3</sub>) in a clean, dry NMR tube. For **sodium**

**camphorsulfonate**, D<sub>2</sub>O or DMSO-d<sub>6</sub> are suitable solvents.

- Instrumentation: Acquire the NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- Data Acquisition:
  - For <sup>1</sup>H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a larger number of scans will be necessary due to the low natural abundance of the <sup>13</sup>C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

## IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

## Mass Spectrometry Protocol (Electrospray Ionization - ESI)

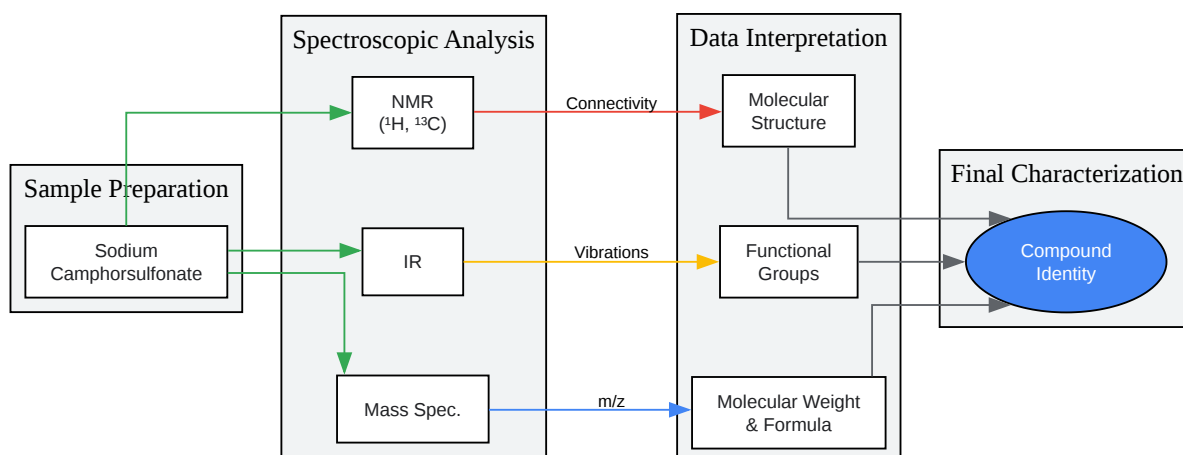
- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with the

addition of a small amount of a volatile acid (e.g., formic acid) or base to promote ionization.

- Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For **sodium camphorsulfonate**, negative ion mode would detect the camphorsulfonate anion  $[M-Na]^-$ , while positive ion mode would detect the sodium adduct  $[M+Na]^+$ .
- Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **sodium camphorsulfonate**.



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A typical workflow for spectroscopic analysis.

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